molecular formula C₈H₁₂N₄O B1662713 Pyrimidine, 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydro- CAS No. 146422-58-4

Pyrimidine, 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydro-

Cat. No. B1662713
M. Wt: 180.21 g/mol
InChI Key: IPKFWLRXFSUTDZ-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized via the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Physical And Chemical Properties Analysis

The properties of oxadiazoles can vary greatly depending on their substituents. These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Scientific Research Applications

Synthesis and Spectral Characteristics

  • Fluorescent Compounds Synthesis : Novel fluorescent compounds with a pyrimidine base have been synthesized, exhibiting intense blue to yellow-green fluorescence in solutions. These compounds are characterized by their spectral properties, which vary with substituents and solvent polarity (Ho & Yao, 2009).

Chemical Reactions and Derivatives

  • Chemical Reactivity : Pyrimidine derivatives have shown varied reactivity with electrophiles, leading to the formation of diverse substituted derivatives. These reactions have been crucial in exploring the chemical versatility of pyrimidine (Smicius et al., 2002).
  • Antitumor Activity : Certain pyrimidine derivatives have been identified as selective FLT3 inhibitors, demonstrating potential in antitumor applications. These compounds have shown efficacy in mouse models when administered orally (Ishida et al., 2008).

Antimicrobial Activity

  • Antimicrobial Properties : Synthesized pyrimidine derivatives, including oxadiazole-2-thiol, have shown moderate to significant antimicrobial activities against various bacteria and fungi. Some compounds have even outperformed standard antibiotics in tests (El-sayed et al., 2017).

Heterocyclic Systems and Structural Analysis

  • Heterocyclic Rearrangements : Studies have explored the rearrangement of pyrimidine derivatives into pyrimidine N-oxides, shedding light on the structural dynamics of these compounds (Vivona et al., 1986).
  • Structural Characterization : Novel compounds containing pyrimidine and 1,2,4-oxadiazole moieties have been synthesized, with their structures confirmed through various spectroscopic and analytical methods. This research contributes to our understanding of these heterocyclic systems (Maftei et al., 2016).

Neurochemical Evaluation

  • M1 Muscarinic Receptor Agonists : Pyrimidine derivatives have been evaluated as agonists for M1 muscarinic receptors, showing promising results in enhancing phosphoinositide metabolism in the nervous system (Dunbar et al., 1993).

Future Directions

Oxadiazole derivatives have shown potential in a wide range of applications, from pharmaceuticals to energetic materials . Future research may focus on developing novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities .

properties

IUPAC Name

3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFWLRXFSUTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CNC=NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydro-

CAS RN

146422-58-4
Record name CDD-0102
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Record name 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrimidine, 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydro-
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Pyrimidine, 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydro-
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Pyrimidine, 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydro-

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